5-(2,5-Dimethylfuran-3-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2,5-Dimethylfuran-3-yl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethylfuran moiety attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylfuran-3-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid hydrazide with thiophosgene. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylfuran-3-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring or the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole and furan derivatives.
Scientific Research Applications
5-(2,5-Dimethylfuran-3-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the dimethylfuran moiety enhances its ability to interact with hydrophobic pockets in proteins, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2,5-dimethylfuran: A related compound with similar structural features but different functional groups.
1-(2,5-Dimethylfuran-3-yl)ethanone: Another compound with a furan ring and different substituents.
Uniqueness
5-(2,5-Dimethylfuran-3-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the thiadiazole ring and the dimethylfuran moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9N3OS |
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Molecular Weight |
195.24 g/mol |
IUPAC Name |
5-(2,5-dimethylfuran-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H9N3OS/c1-4-3-6(5(2)12-4)7-10-11-8(9)13-7/h3H,1-2H3,(H2,9,11) |
InChI Key |
XAEDMMHKKSMYSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(S2)N |
Origin of Product |
United States |
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